

CCT128930 Hydrochloride: A Comparative Analysis of Its Kinase Selectivity Profile

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Compound of Interest

Compound Name: CCT128930 hydrochloride

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For researchers, scientists, and drug development professionals, understanding the precise selectivity of a kinase inhibitor is paramount. This guide provides an objective comparison of **CCT128930 hydrochloride**'s performance against other kinases, supported by experimental data and detailed methodologies.

CCT128930 hydrochloride is a potent, ATP-competitive inhibitor of the serine/threonine kinase AKT (also known as Protein Kinase B), with a particular selectivity for the AKT2 isoform.[1][2][3] Its development has been driven by the critical role of the PI3K/AKT/mTOR signaling pathway in various cancers.[1][3] Dysregulation of this pathway is a frequent oncogenic event, making AKT a prime therapeutic target.[3] CCT128930 has demonstrated significant anti-proliferative activity in numerous cancer cell lines and in vivo tumor models.[3][4]

Quantitative Kinase Inhibition Profile

The selectivity of **CCT128930 hydrochloride** has been extensively characterized through in vitro kinase assays. The following table summarizes the half-maximal inhibitory concentration (IC50) values of CCT128930 against its primary target, AKT2, and other closely related kinases. This quantitative data highlights the compound's selectivity.



Kinase	IC50 (nM)	Fold Selectivity vs. AKT2
AKT2	6	1
p70S6K	120	20
PKA	168	28

Data sourced from multiple references.[1][5][6][7]

In broader screening efforts, CCT128930 was tested against a panel of 47 to 50 different human kinases at a concentration of 10 μ M.[1][4] These screenings revealed minimal cross-reactivity, with significant inhibition (less than 25% activity remaining) observed for only a few kinases, including CHK2 and the AGC kinases p70S6K, PKA, and Rock-II.[4] This high degree of selectivity is attributed to its ability to target a single amino acid difference in the kinase domain between AKT and other related kinases.[1][2][4]

Experimental Protocols

The determination of the kinase selectivity profile of **CCT128930 hydrochloride** relies on robust biochemical assays that measure the enzymatic activity of purified kinases in the presence of the inhibitor. A common method employed is the in vitro radiometric filter binding assay.

In Vitro Kinase Assay (Radiometric Filter Binding Assay)

Objective: To determine the IC50 of CCT128930 against a panel of protein kinases.

Materials:

- Purified kinase enzymes
- Specific peptide substrates for each kinase
- CCT128930 hydrochloride
- [y-33P]ATP



- Kinase reaction buffer
- 96-well polypropylene plates
- 96-well filter plates
- Phosphoric acid (H₃PO₄)
- Scintillation cocktail
- Scintillation counter

Procedure:

- Compound Preparation: A serial dilution of CCT128930 is prepared in DMSO and then further diluted in the kinase reaction buffer to achieve the desired final concentrations.[1]
- Kinase Reaction Setup: The kinase, its specific peptide substrate, and the kinase reaction buffer are added to the wells of a 96-well polypropylene plate. The diluted CCT128930 is then added to the wells. A DMSO-only control is included to represent 100% kinase activity.
- Reaction Initiation: The kinase reaction is initiated by the addition of a mixture of ATP and [y-33P]ATP. The final ATP concentration is typically at the apparent Km for each respective kinase.[1][4]
- Incubation: The reaction mixture is incubated for a predetermined time (e.g., 20 minutes) at a controlled temperature (e.g., 30°C).[1]
- Reaction Termination: The reaction is stopped by the addition of phosphoric acid.[1]
- Substrate Capture: The reaction mixture is transferred to a 96-well filter plate, which binds the phosphorylated substrate.[1]
- Washing: The filter plate is washed multiple times with phosphoric acid to remove any unincorporated [y-33P]ATP.[1]
- Scintillation Counting: After drying the filter plate, a scintillation cocktail is added to each well, and the amount of incorporated radioactivity is quantified using a scintillation counter.[1]

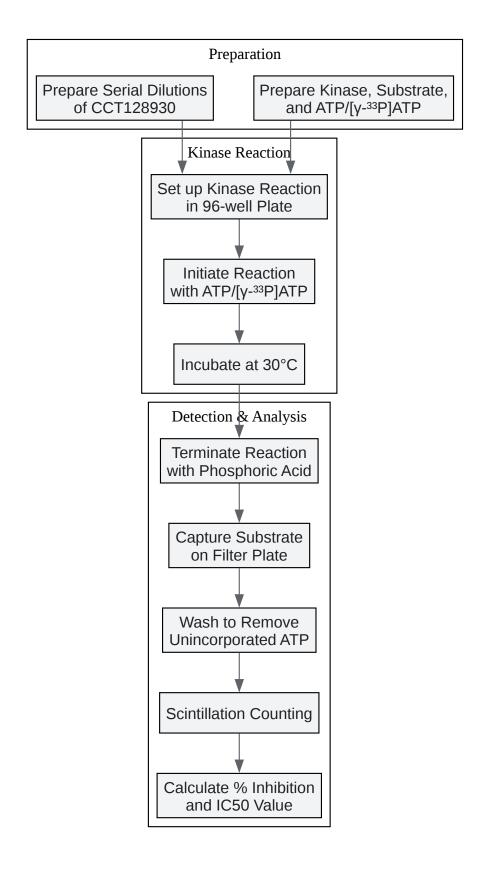


 Data Analysis: The percentage of kinase inhibition for each CCT128930 concentration is calculated relative to the DMSO control. The IC50 value is then determined by fitting the data to a dose-response curve using appropriate software.[1]

Visualizing the Experimental Workflow and Signaling Pathway

To further elucidate the experimental process and the biological context of CCT128930's action, the following diagrams are provided.

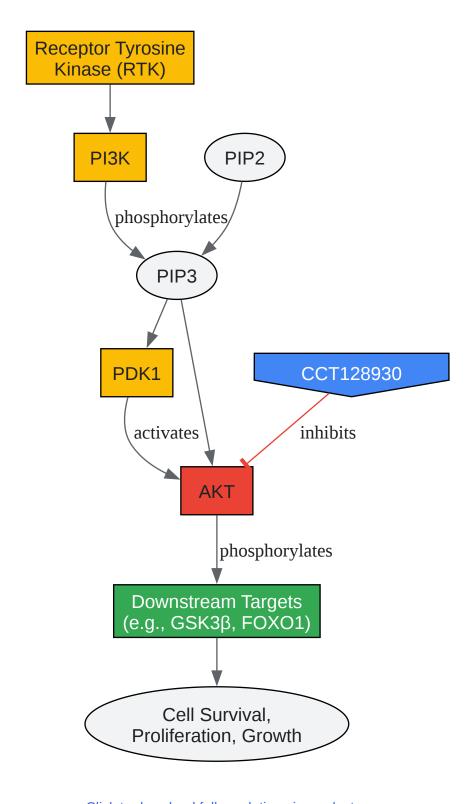




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Caption: Workflow for In Vitro Radiometric Kinase Assay.





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Caption: PI3K/AKT Signaling Pathway Inhibition by CCT128930.

In summary, **CCT128930 hydrochloride** is a highly selective inhibitor of AKT2, a key component of the PI3K/AKT/mTOR signaling pathway. Its favorable selectivity profile,



established through rigorous in vitro kinase assays, makes it a valuable tool for investigating the specific roles of AKT2 in health and disease, and a promising candidate for further therapeutic development.

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